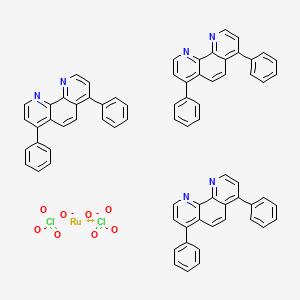

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate)

Descripción general

Descripción

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) is a coordination complex that has garnered significant interest in scientific research due to its unique photophysical properties. This compound is known for its luminescent characteristics, making it a valuable probe in various analytical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) typically involves the reaction of ruthenium(II) chloride with 4,7-diphenyl-1,10-phenanthroline ligands in the presence of perchloric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

RuCl3⋅3H2O+3(4,7-diphenyl-1,10-phenanthroline)+2HClO4→[Ru(4,7-diphenyl-1,10-phenanthroline)3]2+⋅2ClO4−

Industrial Production Methods

While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to its ruthenium(III) state.

Reduction: It can be reduced back to ruthenium(II) from ruthenium(III).

Substitution: Ligand substitution reactions can occur, where the 4,7-diphenyl-1,10-phenanthroline ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are typically used.

Substitution: Ligand exchange reactions often require the presence of a competing ligand and may be facilitated by heating or the use of a catalyst.

Major Products

Oxidation: The major product is the ruthenium(III) complex.

Reduction: The major product is the ruthenium(II) complex.

Substitution: The products depend on the nature of the substituting ligand.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

One of the notable applications of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) is in the detection of microorganisms in pharmaceutical products. The compound has been utilized in a method that enables real-time detection of multiplying bacteria in both sterile and non-sterile environments. This application is crucial for ensuring the safety and efficacy of pharmaceutical formulations.

Case Study: Detection Methodology

- Method : Fluorescence-based detection.

- Target Microorganisms : Salmonella enterica, Staphylococcus aureus, Escherichia coli, Bacillus subtilis.

- Results : The method demonstrated high sensitivity and specificity for detecting bacterial contamination in pharmaceutical preparations, providing a rapid response to quality control needs .

Biosensing Applications

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) has also been explored as a biosensor component. Its fluorescent properties make it suitable for developing sensors that can detect various biological analytes.

Example Application: Optical Oxygen Sensors

- Description : The compound has been synthesized into complexes that serve as optical oxygen sensors using sol-gel technology.

- Performance Metrics :

- Sensitivity : Enhanced detection limits for oxygen levels.

- Response Time : Rapid response to changes in oxygen concentration.

This application highlights the compound's utility in environmental monitoring and biomedical applications where oxygen levels are critical .

Photovoltaic Applications

In the realm of solar energy, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) is being investigated as a sensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light and facilitate electron transfer makes it an attractive candidate for enhancing the efficiency of solar cells.

Performance Data in Solar Cells

| Property | Value |

|---|---|

| Short-Circuit Current Density | 14.55 mA/cm² |

| Power Conversion Efficiency | 9.4% |

| Absorption Range | Limited |

The incorporation of this ruthenium complex into DSSCs has shown promising results, particularly in increasing the loading capacity of sensitizers on titania layers, which is essential for improving overall cell performance .

Mecanismo De Acción

The primary mechanism by which Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) exerts its effects is through its luminescent properties. The compound absorbs light at a specific wavelength (λ_max 455 nm) and emits light at a different wavelength (λ_max 613 nm). The presence of molecular oxygen quenches this fluorescence, making it a valuable oxygen sensor. The dynamic quenching occurs due to the interaction between the excited state of the ruthenium complex and molecular oxygen, leading to non-radiative decay.

Comparación Con Compuestos Similares

Similar Compounds

- Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate

- Tris(1,10-phenanthroline)ruthenium(II) chloride

- Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride

Uniqueness

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) is unique due to its enhanced photophysical properties, such as higher luminescence intensity and longer emission wavelength, compared to other similar ruthenium complexes. These properties make it particularly suitable for applications requiring high sensitivity and specificity in oxygen detection and imaging.

Actividad Biológica

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate), commonly referred to as Ru(DPP)₃(ClO₄)₂, is a ruthenium complex notable for its fluorescent properties. This compound has garnered attention in the fields of biochemistry and pharmacology due to its potential applications in biological systems, particularly as a sensor for microbial detection and as a therapeutic agent.

- CAS Number : 75213-31-9

- Molecular Formula : C₇₂H₄₈N₆Ru·2(ClO₄)

- Molecular Weight : 1297.16 g/mol

The biological activity of Ru(DPP)₃(ClO₄)₂ is primarily attributed to its ability to interact with biological molecules through mechanisms such as oxidative stress induction and fluorescence quenching. The compound's photophysical properties allow it to act as a fluorescent probe in various biological assays.

1. Fluorescent Sensing of Microorganisms

Recent studies have demonstrated the use of Ru(DPP)₃(ClO₄)₂ as a fluorescent sensor for real-time monitoring of microbial growth in pharmaceutical products. The fluorescence intensity is inversely related to the metabolic activity of microorganisms; thus, higher microbial activity results in reduced fluorescence due to quenching effects .

Table 1: Comparison of Detection Methods

| Method | Time Required | Sensitivity | Application Area |

|---|---|---|---|

| Fluorescent Optical Respirometry (FOR) | 1-2 hours | High | Pharmaceutical quality control |

| Serial Dilution Method | 24 hours | Moderate | General microbiological assays |

2. Antimicrobial Activity

Research indicates that Ru(DPP)₃(ClO₄)₂ exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values obtained through FOR were consistent with traditional methods, confirming the compound's efficacy against pathogens like Klebsiella pneumoniae and Staphylococcus aureus at specific concentrations .

Case Study: Antimicrobial Efficacy

- Tested Strains : Klebsiella pneumoniae, Staphylococcus aureus

- MIC Values :

- Klebsiella pneumoniae: 0.625 mg/mL

- Staphylococcus aureus: 41.625 mg/mL

Toxicological Profile

While the compound shows promise as an antimicrobial agent, its toxicity profile must be carefully evaluated. Studies have indicated that low concentrations can affect bacterial metabolism without causing cell death, highlighting the need for further research into its safety and therapeutic window .

Future Directions

The potential applications of Ru(DPP)₃(ClO₄)₂ extend beyond microbial detection. Ongoing research is exploring its use in:

- Cancer Therapy : Investigating the photodynamic therapy capabilities of ruthenium complexes.

- Biosensing : Developing advanced biosensors for environmental monitoring and food safety applications.

Propiedades

IUPAC Name |

4,7-diphenyl-1,10-phenanthroline;ruthenium(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C24H16N2.2ClHO4.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*2-1(3,4)5;/h3*1-16H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBZIKDAUJCZDU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H48Cl2N6O8Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475125 | |

| Record name | Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75213-31-9 | |

| Record name | Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.